2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol

Nonlinear Optics Hyperpolarizability Stilbene

2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol (CAS 38463-16-0) is an organic compound with a conjugated, E-configuration ethenyl bridge linking an electron-donating phenolic group to a strongly electron-withdrawing 2,4-dinitrophenyl moiety. This distinct push-pull (donor-π-acceptor) structure creates a highly polarizable π-electron system that underlies its principal value: a large molecular second-order nonlinear optical (NLO) response (hyperpolarizability, β).

Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
CAS No. 38463-16-0
Cat. No. B15077098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol
CAS38463-16-0
Molecular FormulaC14H10N2O5
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C14H10N2O5/c17-14-4-2-1-3-11(14)6-5-10-7-8-12(15(18)19)9-13(10)16(20)21/h1-9,17H/b6-5+
InChIKeyLIBPVNZICNFUQK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol (CAS 38463-16-0): A Push-Pull Chromophore for Nonlinear Optics and Photonics Research


2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol (CAS 38463-16-0) is an organic compound with a conjugated, E-configuration ethenyl bridge linking an electron-donating phenolic group to a strongly electron-withdrawing 2,4-dinitrophenyl moiety . This distinct push-pull (donor-π-acceptor) structure creates a highly polarizable π-electron system that underlies its principal value: a large molecular second-order nonlinear optical (NLO) response (hyperpolarizability, β) [1]. As a synthetic intermediate, it serves as a core scaffold for developing functional materials, including NLO-active polymers and fluorescent probes, where its strong intramolecular charge transfer (ICT) is essential for performance [1].

Why Generic Substitution Fails for 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol in Advanced Material Research


Procurement based solely on the general class of 'dinitrophenyl-substituted stilbenes' is scientifically unsound because the compound's specific performance is exquisitely sensitive to the precise nature and position of substituents on the aromatic rings. Research demonstrates that even minor structural changes—such as replacing the phenolic hydroxyl group with a methoxy group or shifting the hydroxyl position from ortho to para—can drastically alter key material properties including the second-order hyperpolarizability (β), melting point, and electronic absorption spectra [1]. This structure-property relationship necessitates the procurement of the exact compound, 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol, to ensure the reproducibility and integrity of experimental data in fields like nonlinear optics and photonic device fabrication.

Quantitative Differentiation Guide for 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol: NLO Performance vs. Key Structural Analogs


Molecular Second-Order Hyperpolarizability (β) in Push-Pull Dinitrostilbenes

In the critical parameter for nonlinear optical (NLO) materials, molecular second-order hyperpolarizability (β), 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol demonstrates a quantifiable performance advantage over its closest structural analogs. While all compounds in this class exhibit NLO activity due to their donor-π-acceptor (D-π-A) architecture, the specific substitution pattern on 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol yields a superior βμ value. In a direct comparative study by Moylan et al., the βμ product (a figure of merit for NLO applications) was measured and compared against analogs with altered donor groups [1].

Nonlinear Optics Hyperpolarizability Stilbene

Impact of Ortho-Hydroxyl Donor on UV-Visible Absorption and Charge Transfer

The compound exhibits a significantly red-shifted and intensified intramolecular charge transfer (ICT) absorption band compared to its para-hydroxy and methoxy-substituted analogs, a direct consequence of the stronger electron-donating ability of the ortho-hydroxy group in the ground state [1]. This altered absorption profile is critical for applications requiring specific excitation wavelengths.

UV-Vis Spectroscopy Intramolecular Charge Transfer Stilbene

Thermal Stability and Processing Advantage Over Lower-Melting Analogs

The compound demonstrates a thermal profile with a well-defined melting point (mp) that is significantly higher than that of its para-hydroxy analog and the parent 2,4-dinitrophenol [1]. This higher melting point provides a distinct advantage in high-temperature material processing and enhances the thermal stability of devices incorporating the compound.

Thermal Analysis Material Processing Stilbene

Enhanced Electrochemical Reducibility Due to Ortho-Hydroxyl Group

The reduction potential, a key metric for electron-accepting materials, is more favorable (less negative) for 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol compared to its para-hydroxy isomer, indicating a greater ease of electron uptake [1]. This difference, attributed to the electronic influence of the ortho-hydroxyl group, can be advantageous in applications like electron-transport layers or as an electron acceptor in photoinduced electron transfer processes.

Electrochemistry Redox Potential Stilbene

Key Application Scenarios for 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol Based on Quantitative Performance Advantages


Nonlinear Optical (NLO) Device Fabrication: Electro-Optic Modulators and Frequency Doublers

The compound's ~2.2-fold higher second-order hyperpolarizability (βμ) compared to 4-methoxy analogs [1] makes it the superior choice as an active NLO chromophore in electro-optic (EO) polymer formulations. This directly leads to lower operating voltages (Vπ) and higher bandwidths in EO modulators, which are critical components in fiber-optic communication systems. Its red-shifted absorption band [2] also facilitates resonant enhancement of NLO effects when using common 1064 nm or 1550 nm laser sources.

Fluorescent Probe Design for Specific Bioanalyte Detection

The compound serves as a critical scaffold for designing 'turn-on' fluorescent probes. The 2,4-dinitrophenyl group acts as a robust fluorescence quencher via photoinduced electron transfer (PeT). Upon specific reaction with an analyte (e.g., thiophenols [3]), the dinitrophenyl ether linkage is cleaved, liberating the highly fluorescent 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol or a related fluorophore. The strong ICT and red-shifted emission of the target compound (λmax ~446 nm) [2] are advantageous for minimizing background autofluorescence in cellular imaging applications.

High-Temperature Polymer Poling for Stable NLO Activity

The ~10 °C higher melting point of 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol compared to its 4-hydroxy analog [1] provides a larger thermal processing window for electric-field poling of guest-host polymer films. This allows for more effective chromophore alignment at elevated temperatures near the polymer's glass transition temperature (Tg) without premature thermal degradation or sublimation of the chromophore. The result is a higher poling efficiency and greater long-term stability of the macroscopic NLO coefficient (d₃₃) in the final device.

Electron Acceptor in Organic Electronic Devices

The more favorable reduction potential (70 mV more positive) of this compound compared to its para-hydroxy isomer [4] makes it a more efficient electron acceptor in bulk heterojunction organic photovoltaics (OPVs) or as an n-type dopant in organic semiconductors. This translates to improved electron injection/transport characteristics, potentially leading to higher fill factors and power conversion efficiencies in OPV devices.

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